3-hydroxy-N,N-diethylpicolinamide
Description
3-Hydroxy-N,N-diethylpicolinamide is a picolinamide derivative featuring a hydroxyl (-OH) substituent at the 3-position of the pyridine ring and N,N-diethyl groups on the amide nitrogen. For instance, 6-[6-(6-methyl-pyridin-2-yl)-5-phenyl-[1,2,4]triazin-3-yl]-N,N-diethylpicolinamide () and 5-bromo-N,N-diethylpicolinamide () share the N,N-diethylpicolinamide backbone but differ in substituents, which influence solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N,N-diethyl-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-3-12(4-2)10(14)9-8(13)6-5-7-11-9/h5-7,13H,3-4H2,1-2H3 |
InChI Key |
WASZYRWVYAPZCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC=N1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural differences among picolinamide derivatives include:
- Substituent Type : Halogenated (Cl, Br), hydroxyl (-OH), alkyl (methyl, octyl), and heterocyclic groups.
- Position of Substituents : For example, 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide () has chlorine atoms at the 3- and 6-positions, while N-methyl-N-octyl-6-(pyridin-2-yl)pyridazin-3-yl)picolinamide () features a pyridazine ring at the 6-position .
- Alkyl Groups on Amide Nitrogen : N,N-diethyl (), N,N-dipropyl (), and N-methyl-N-octyl () groups alter steric bulk and lipophilicity .
Spectroscopic and Crystallographic Data
- Hydrogen Bonding : The 3,6-dichloro derivative () forms intermolecular N–H⋯O bonds, influencing crystal packing and stability .
- Isomerism : N-Methyl-N-octylpicolinamide () exists as a 60:40 isomeric mixture, complicating NMR interpretation .
- C=O Stretching : IR spectra for N,N-diethylpicolinamide derivatives show characteristic C=O peaks near 1637 cm⁻¹ (), consistent with amide carbonyls .
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